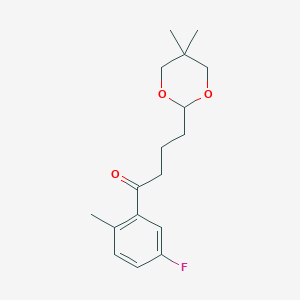

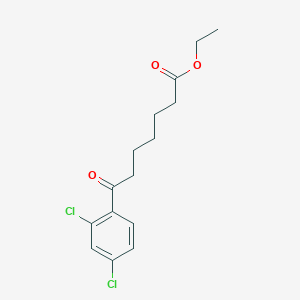

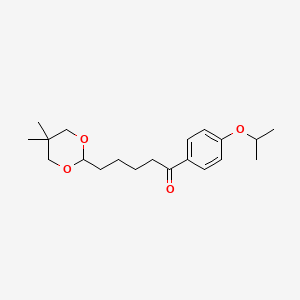

![molecular formula C11H18ClNO B1326272 Chlorhydrate de [4-(sécu-butoxy)phényl]méthanamine CAS No. 37806-46-5](/img/structure/B1326272.png)

Chlorhydrate de [4-(sécu-butoxy)phényl]méthanamine

Vue d'ensemble

Description

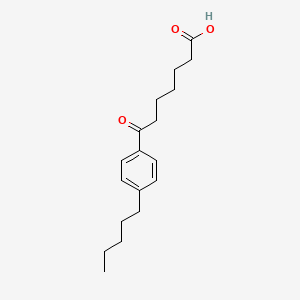

“[4-(Sec-butoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 37806-46-5 . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO . It is a solid at room temperature .

Physical and Chemical Properties Analysis

“[4-(Sec-butoxy)phenyl]methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO .Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il est utilisé pour l'identification et la quantification des protéines, la compréhension des interactions protéine-protéine et la détermination de leurs modifications et de leur localisation dans différents contextes biologiques .

Synthèse moléculaire

En synthèse moléculaire, le chlorhydrate de [4-(sécu-butoxy)phényl]méthanamine sert de brique élémentaire pour synthétiser des molécules plus complexes. Il est particulièrement utile pour construire des composés ayant des activités pharmacologiques potentielles .

Science des matériaux

Le produit chimique est utilisé en science des matériaux pour modifier les propriétés des matériaux au niveau moléculaire. Cela peut conduire au développement de nouveaux matériaux ayant des caractéristiques spécifiques telles qu'une résistance accrue, une meilleure stabilité thermique ou une conductivité électrique améliorée .

Synthèse chimique

C'est un réactif en synthèse chimique pour la création d'une variété de produits chimiques, notamment des colorants, des résines et des produits pharmaceutiques. Son rôle peut aller d'un catalyseur à un réactif qui subit des transformations chimiques pour former un produit souhaité .

Chimie analytique

En chimie analytique, le this compound est utilisé pour les techniques d'analyse chimique et de séparation. Il peut servir d'étalon ou de réactif en chromatographie et en spectrométrie pour identifier et quantifier des substances .

Développement de médicaments

Ce composé trouve des applications dans le développement de médicaments, où il est utilisé dans les premières étapes de la découverte de médicaments. Il peut faire partie des banques de composés criblées sur des cibles pour identifier de nouveaux médicaments potentiels .

Catalyse

Il est impliqué dans des processus de catalyse, où il peut soit accélérer une réaction chimique, soit permettre une voie réactionnelle qui serait autrement inaccessible. Ceci est crucial dans les procédés industriels et les applications environnementales .

Recherche biochimique

Enfin, en recherche biochimique, il est utilisé pour étudier les processus et les voies biochimiques. Il peut être un précurseur ou un inhibiteur dans les réactions enzymatiques, aidant à élucider les mécanismes des fonctions biologiques .

Safety and Hazards

The safety information available indicates that “[4-(Sec-butoxy)phenyl]methanamine hydrochloride” may cause an allergic skin reaction (H317) and eye irritation (H320) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water if it gets in the eyes (P305+P351+P338) .

Mécanisme D'action

- Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .

- Formaldehyde disrupts bacterial cell membranes and inhibits essential cellular processes, ultimately killing bacteria .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Analyse Biochimique

Biochemical Properties

[4-(Sec-butoxy)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves binding to active sites, which can either inhibit or activate the enzyme’s function. For instance, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and, consequently, the overall metabolic flux .

Cellular Effects

The effects of [4-(Sec-butoxy)phenyl]methanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, [4-(Sec-butoxy)phenyl]methanamine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Sec-butoxy)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of [4-(Sec-butoxy)phenyl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

[4-(Sec-butoxy)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of [4-(Sec-butoxy)phenyl]methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of [4-(Sec-butoxy)phenyl]methanamine hydrochloride is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization in the nucleus may enhance its ability to modulate gene expression, while localization in the cytoplasm may influence its interactions with metabolic enzymes .

Propriétés

IUPAC Name |

(4-butan-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTXQHWYGLPEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647296 | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-46-5 | |

| Record name | Benzenemethanamine, 4-(1-methylpropoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(butan-2-yloxy)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

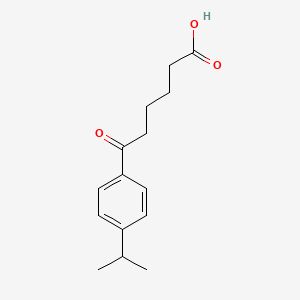

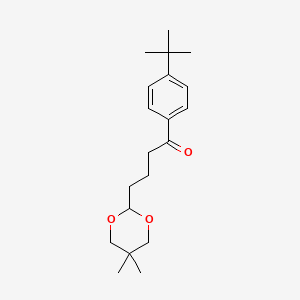

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)